2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride
Description
2-Amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride is a fluorinated amino alcohol hydrochloride salt, classified as a critical building block in organic and biological synthesis. The compound is commercially available through suppliers like CymitQuimica, emphasizing its role in constructing complex molecules via tailored synthetic routes.
Properties
IUPAC Name |
2-amino-4,4-difluoro-2-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-5(8,3-9)2-4(6)7;/h4,9H,2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHJYSKCVXLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride typically involves the reaction of 2-methyl-2-butene with hydrogen fluoride to introduce the fluorine atoms. This is followed by the addition of an amino group and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a simpler amino alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-amino-4,4-difluoro-2-methylbutanone, while reduction could produce 2-amino-2-methylbutan-1-ol.
Scientific Research Applications
2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amino group facilitates binding to specific sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrimidine Derivatives
highlights 5-fluoro-2-amino-4,6-dichloropyrimidine, a pyrimidine derivative with potent nitric oxide (NO) inhibitory activity (IC₅₀ = 2 μM). While structurally distinct from the target compound, both share fluorine substituents and amino groups. Key differences include:
- Core Structure: The target compound is an amino alcohol, whereas pyrimidine derivatives are heterocyclic aromatic systems.
- Fluorine’s electron-withdrawing effects likely enhance binding in pyrimidines, but its role in the target’s activity remains unexplored .
Table 1: Fluorinated Amino Compounds Comparison
Amino Alcohol and Ester Hydrochlorides
describes methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, synthesized via HCl-mediated deprotection. Both compounds are hydrochloride salts, but differ in:
- Functional Groups : The target has a hydroxyl group, while the ester analog features a methyl ester.
- Synthetic Utility : The ester compound is used in multistep syntheses (e.g., for phenazine derivatives), whereas the target serves as a fluorinated building block. Hydrochloride salts in both cases improve stability and solubility .
Trifluoromethylated Building Blocks
lists rac-ethyl (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoate, a trifluoromethyl amino alcohol. Comparatively:
- Fluorination Pattern : The target has difluoro groups at the 4-position, while the trifluoro analog has a -CF₃ group.
- Stereochemical Complexity : The trifluoro compound is a racemic mixture, whereas the target’s stereochemistry is unspecified. Trifluoromethyl groups typically increase lipophilicity and metabolic stability, suggesting the target’s difluoro groups may offer intermediate polarity .
Deuterated and Methoxy-Substituted Pyrimidines
includes 2-amino-4,6-dimethoxy-d6-pyrimidine, a deuterated analog with methoxy substituents. Contrasts include:
- Substituent Effects : Methoxy groups enhance solubility but reduce electrophilicity compared to fluorine.
- Isotopic Labeling : Deuterated pyrimidines aid pharmacokinetic studies, whereas the target’s difluoro groups may optimize steric and electronic properties for synthesis .
Biological Activity
2-Amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride (CAS No. 2375259-78-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a difluoromethyl group and an amino alcohol moiety, which may contribute to its biological activities. The compound's molecular formula is C5H10ClF2N, and it has a molar mass of approximately 169.59 g/mol.
Antiviral Properties
Research indicates that this compound may play a role in antiviral applications, particularly against Hepatitis B virus (HBV). The compound has been studied for its capacity to modulate capsid assembly, which is crucial for the viral life cycle. By interfering with the assembly process of HBV capsids, the compound could potentially reduce viral replication and improve treatment outcomes for HBV-infected patients .
The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. It is hypothesized that the amino group can participate in hydrogen bonding with viral proteins, while the difluoromethyl group may enhance lipophilicity, aiding in membrane penetration and interaction with cellular targets .
Case Studies
- Hepatitis B Virus Modulation : A study evaluated the effects of various compounds on HBV capsid assembly. This compound was found to significantly inhibit the encapsidation of viral RNA, suggesting its potential as a therapeutic agent in HBV treatment .
- Anti-inflammatory Activity : Although primarily studied for its antiviral properties, preliminary investigations suggest that this compound may also exhibit anti-inflammatory effects. In vitro studies showed a reduction in inflammatory markers when cells were treated with this compound compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
